{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a versatile chemical compound with a unique structure that combines a benzimidazole core with a dimethylphenoxypropyl side chain.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Benzimidazole derivatives have been reported to have a variety of effects, including antimicrobial, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylphenoxypropyl Side Chain: The dimethylphenoxypropyl side chain is introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 3-(2,6-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, bases like potassium carbonate
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Functionalized benzimidazole derivatives
Scientific Research Applications
{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial cell division.
Medicine: Explored for its potential in drug discovery, particularly in the development of new antibiotics and antifungal agents.
Industry: Utilized in catalysis and materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol stands out due to its unique combination of a benzimidazole core and a dimethylphenoxypropyl side chain. This structure imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-15(2)19(14)23-12-6-11-21-17-10-4-3-9-16(17)20-18(21)13-22/h3-5,7-10,22H,6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBZXAPCOAQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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